N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide
Description
N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide is a dibenzo[b,f][1,4]oxazepine derivative featuring a sulfonamide substituent at the 2-position and methyl groups at the 8- and 10-positions. Its core structure consists of a seven-membered oxazepine ring fused to two benzene rings, with a ketone group at position 11. The 4-methoxybenzenesulfonamide moiety introduces polar and hydrogen-bonding capabilities, which may influence solubility and receptor-binding properties.
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-14-4-10-21-19(12-14)24(2)22(25)18-13-15(5-11-20(18)29-21)23-30(26,27)17-8-6-16(28-3)7-9-17/h4-13,23H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOGCVWLTHLGKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide is a compound of significant interest due to its complex structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a unique bicyclic structure that integrates oxazepine and sulfonamide functionalities. Its molecular formula is , with a molecular weight of approximately 418.5 g/mol. The presence of methyl groups at positions 8 and 10, along with an oxo group at position 11, contributes to its distinct chemical reactivity.
Biological Activity Overview
Research indicates that compounds in the dibenzo[b,f][1,4]oxazepine class exhibit various biological activities, including:
- Antibacterial Activity : Preliminary studies suggest that this compound exhibits potent antibacterial properties against several strains of bacteria. For instance, bioassays have shown significant inhibition of bacterial growth, indicating its potential as an antimicrobial agent.
- COX-2 Inhibition : Similar compounds have been studied for their COX-2 inhibitory activity. It has been noted that the presence of para-sulfonamide groups enhances COX-2 selectivity and potency. Although specific data on this compound's COX-2 inhibition is limited, its structural similarities to known inhibitors suggest potential efficacy in this area .
- Histone Deacetylase Inhibition : Some derivatives of dibenzo[b,f][1,4]oxazepines have been identified as potential histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The synthetic routes may vary based on the desired yield and available reagents. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure of the synthesized compound.
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Comparison of Key Parameters
*Calculated using ChemDraw. †Estimated via analogy to sulfonamide-containing analogs.
Key Observations:
Receptor Selectivity : Thiazepine derivatives (e.g., compound 36) exhibit higher D2 receptor affinity (IC50 = 12 nM) compared to oxazepines, likely due to sulfur’s electronegativity enhancing interactions with hydrophobic binding pockets .
Solubility : The 4-methoxybenzenesulfonamide group in the target compound may improve aqueous solubility compared to methylsulfonyl or carboxamide analogs (e.g., compound 25 in ), which have LogP values >3.5 .
Synthetic Accessibility : The target compound’s synthesis likely follows protocols similar to those for N-(4-methoxyphenyl) analogs (), involving NaH-mediated alkylation or sulfonamide coupling in DMF .
Research Findings and Implications
- Anti-Inflammatory Potential: BT2, a related oxazepine derivative, suppresses monocyte-endothelial adhesion and bone erosion, hinting at broader therapeutic applications for the target compound .
- Synthetic Challenges : Low yields (e.g., 9% for compound in ) highlight difficulties in purifying sulfonamide-containing dibenzoheterocycles, necessitating optimized HPLC protocols .
Preparation Methods
Intramolecular Nucleophilic Aromatic Substitution (SNAr)
The oxazepine ring is commonly synthesized via cyclization of halogenated intermediates. A representative protocol involves:
- Precursor Preparation : React 2-fluorobenzoyl chloride with substituted salicylamides to form 2-fluorobenzamide intermediates.
- Cyclization : Treat the intermediate with powdered NaOH in polar aprotic solvents (e.g., DMF) at 70–80°C, inducing intramolecular SNAr to yield the oxazepine lactam.
Example :
Microwave-Assisted Condensation
Microwave irradiation accelerates the formation of the oxazepine scaffold:
- Reactants : 2-Chlorobenzaldehyde and 2-aminophenol derivatives.
- Conditions : K₂CO₃, PEG-400, 100°C, microwave (300 W), 1–2 h.
Introduction of the 4-Methoxybenzenesulfonamide Group
Chlorosulfonation-Amidation Sequence
The sulfonamide moiety is introduced via a two-step process:
- Chlorosulfonation : React the oxazepine core with chlorosulfonic acid in dichloromethane at −10°C to 0°C.
- Amination : Treat the sulfonyl chloride intermediate with aqueous ammonia or 4-methoxyaniline in THF/H₂O.
Optimized Parameters :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chlorosulfonation | ClSO₃H, CH₂Cl₂, −10°C, 2 h | 90% |
| Amination | NH₃ (aq), THF, rt, 4 h | 85% |
Direct Sulfonylation via Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction ensures efficient coupling:
- Reactants : Oxazepine derivative, 4-methoxybenzenesulfonyl chloride, DIAD, PPh₃.
- Conditions : Dry THF, 0°C → rt, 12 h.
Integrated Multi-Step Synthetic Routes
Patent-Based Approach (WO2012101648A1)
A patented method emphasizes scalability and enantiomeric purity:
- Oxazepine Formation : Cyclize 2-(2,4-diaminophenoxy)benzoate derivatives in xylenes with methanesulfonic acid.
- Sulfonamide Coupling : React the oxazepine intermediate with 4-methoxybenzenesulfonyl chloride in pyridine.
Key Data :
| Step | Conditions | Purity | Yield |
|---|---|---|---|
| Lactamization | Xylenes, 140°C, 20 h | 99.5% | 85% |
| Sulfonylation | Pyridine, rt, 6 h | 98.9% | 92% |
Radical-Based Photocatalytic Method
Emerging strategies employ photoredox catalysis for C–S bond formation:
- Reactants : Oxazepine bromide, 4-methoxybenzenesulfinate, Ru(bpy)₃Cl₂.
- Conditions : Blue LED, DMF, rt, 24 h.
Comparative Analysis of Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
